molecular formula C17H13NO3 B2694131 Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 73349-64-1

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2694131
CAS No.: 73349-64-1
M. Wt: 279.295
InChI Key: MLODSGJFBQMDSO-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate is a complex organic compound with a unique structure that includes an isoquinoline core.

Mechanism of Action

Regarding pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailability.

The result of a compound’s action can be observed at the molecular and cellular levels. For example, some compounds may inhibit the replication of viruses, leading to a decrease in viral load .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 1-oxo-2-phenylisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)15-11-18(12-7-3-2-4-8-12)16(19)14-10-6-5-9-13(14)15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLODSGJFBQMDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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